

Application Notes and Protocols: Use of Chiauranib in Combination with Chemotherapy Agents

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Compound of Interest

Compound Name: Chiauranib

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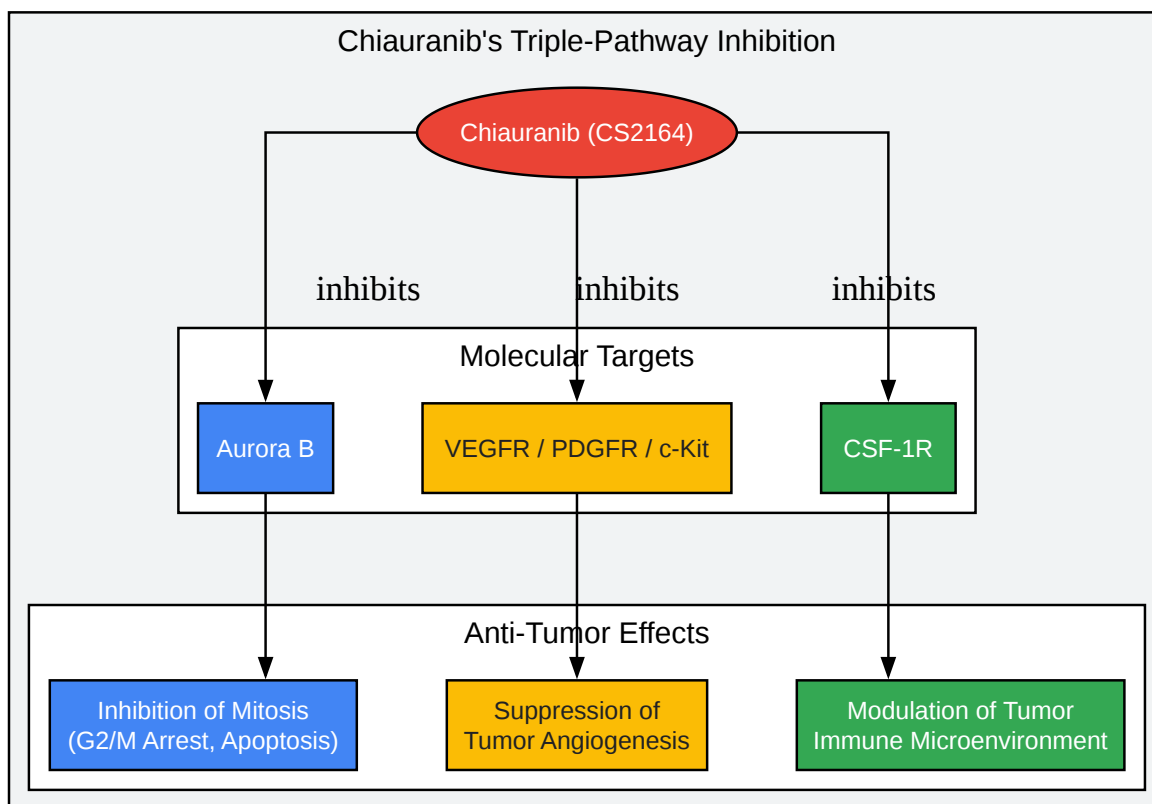
Introduction

Chiauranib (also known as lbcasertib or CS2164) is an orally active, multi-target small molecule inhibitor designed to comprehensively combat tumor progression.[1] It selectively targets key protein kinases involved in tumorigenesis through three primary mechanisms: inhibition of tumor cell mitosis, suppression of tumor angiogenesis, and modulation of the tumor immune microenvironment.[2][3] **Chiauranib** potently inhibits Aurora B, Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR α), c-Kit, and Colony-Stimulating Factor 1 Receptor (CSF-1R), with IC50 values in the low nanomolar range.[1][4]

The rationale for combining **Chiauranib** with traditional chemotherapy stems from its potential to act synergistically. By inhibiting angiogenesis, **Chiauranib** can normalize tumor vasculature, potentially enhancing the delivery and efficacy of cytotoxic agents. Furthermore, its inhibition of Aurora B can induce cell cycle arrest, sensitizing cancer cells to chemotherapy-induced apoptosis.[5] Clinical and preclinical studies have shown promising results for **Chiauranib** in combination with agents like paclitaxel and etoposide, particularly in cancers such as ovarian, small cell lung, and pancreatic cancer.[2][6]

Mechanism of Action

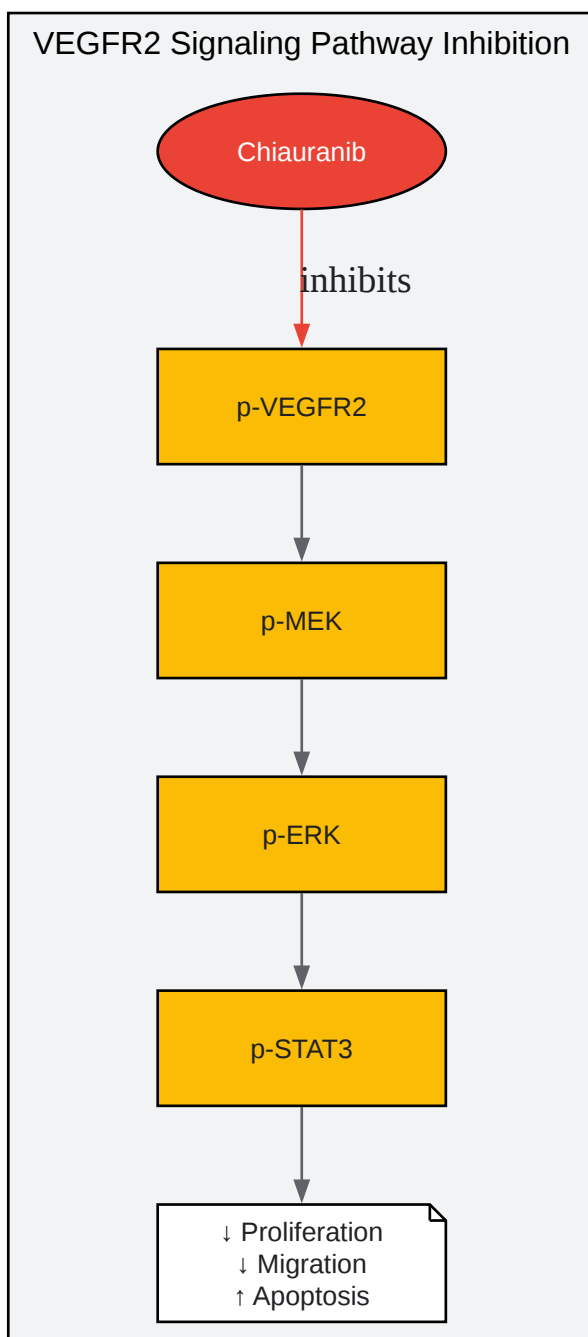
Chiauranib exerts its anti-tumor effects by simultaneously blocking several critical signaling pathways. Its primary targets lead to a three-pronged attack on cancer cells and their supportive microenvironment.



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Chiauranib's multi-target mechanism of action.

Preclinical studies have further elucidated specific downstream pathways affected by **Chiauranib**. For instance, in transformed follicular lymphoma, **Chiauranib** has been shown to suppress the VEGFR2/MEK/ERK/STAT3 signaling cascade, leading to reduced cell proliferation and migration and increased apoptosis.[7][8][9][10]



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Inhibition of the VEGFR2/ERK/STAT3 pathway by **Chiauranib**.

Clinical Data Summary: Combination Therapy

Clinical trials have evaluated the safety and efficacy of **Chiauranib** combined with standard chemotherapy agents in various cancer types. The following tables summarize key quantitative

data from these studies.

Table 1: Efficacy of **Chiauranib** Combination Therapy in Platinum-Resistant/Refractory Ovarian Cancer (NCT03901118)[5][6]

Combination Regimen	No. of Patients (Evaluated)	Overall Response Rate (ORR)	95% Confidence Interval (CI)	Median Progression-Free Survival (PFS)	95% Confidence Interval (CI)
Chiauranib + Etoposide (CE)	22	40.9%	20.7% – 63.7%	5.4 months	2.8 – 5.6 months
Chiauranib + Paclitaxel (CP)	21	52.4%	29.8% – 74.3%	5.6 months	3.4 – 7.0 months

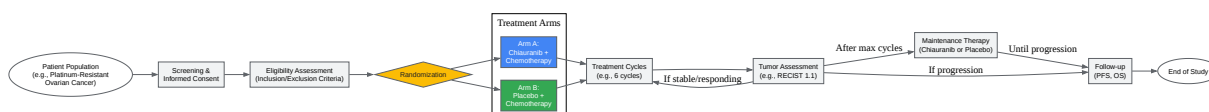
Table 2: Dosing Information for **Chiauranib** Combination Regimens

Cancer Type	Clinical Trial	Combination Drugs	Dosage & Administration	Cycle Length
Ovarian Cancer	NCT03901118[5] [11]	Chiauranib	50 mg, orally, once daily	28 days (CE) / 21 days (CP)
Etoposide	50 mg, orally, once daily for 21 days, then 7 days off	28 days		
Paclitaxel	60 mg/m ² , intravenous infusion on Days 1, 8, and 15	21 days		
Ovarian Cancer	CHIPRO (Phase III)[2][12]	Chiauranib	50 mg, orally, once daily	21 days
Paclitaxel	Intravenous infusion on Days 1, 8, and 15	21 days		
Pancreatic Cancer	Phase II[2]	Chiauranib	Not specified	Not specified
Albumin-bound Paclitaxel	Not specified	Not specified		
Gemcitabine	Not specified	Not specified		
Small Cell Lung Cancer	Phase III Approved[3][13]	Chiauranib	Not specified	Not specified
PD-(L)1 Monoclonal Antibody	Not specified	Not specified		
Standard Chemotherapy	Not specified	Not specified		

Experimental Protocols

Protocol 1: Clinical Trial Workflow for Combination Therapy

The following diagram illustrates a typical workflow for a clinical trial investigating **Chiauranib** in combination with chemotherapy.



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Generalized workflow for a combination therapy clinical trial.

Protocol 2: Administration of Chiauranib with Etoposide (CE Regimen)

This protocol is based on the methodology used in the NCT03901118 clinical trial for patients with platinum-resistant or refractory ovarian cancer.[5][11][14]

- Objective: To evaluate the safety and efficacy of **Chiauranib** combined with oral etoposide.
- Patient Population: Patients with histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer who are platinum-resistant or refractory. Key inclusion criteria include ECOG performance status of 0 or 1 and at least one measurable lesion per RECIST 1.1.[14]
- Materials:

- **Chiauranib** 25 mg or 50 mg capsules.
- Etoposide 50 mg capsules.
- Treatment Regimen:
 - A single treatment cycle is defined as 28 days.
 - **Chiauranib**: Administer 50 mg orally once daily, continuously throughout the cycle.
 - Etoposide: Administer 50 mg orally once daily for the first 21 days of the cycle, followed by a 7-day rest period.
 - Continue treatment for a maximum of 6 cycles, or until disease progression or unacceptable toxicity.
- Maintenance Phase: Patients exhibiting a complete response, partial response, or stable disease after 6 cycles may proceed to a maintenance phase with **Chiauranib** monotherapy (50 mg orally, once daily) until progression.[\[5\]](#)[\[6\]](#)
- Monitoring and Assessment:
 - Monitor for adverse events (AEs), vital signs, and laboratory abnormalities throughout treatment.
 - Conduct tumor assessments (e.g., via CT or MRI) at baseline and after every two treatment cycles to evaluate response according to RECIST 1.1 criteria.

Protocol 3: Administration of Chiauranib with Paclitaxel (CP Regimen)

This protocol is based on the methodology used in the NCT03901118 and CHIPRO clinical trials.[\[5\]](#)[\[11\]](#)[\[12\]](#)

- Objective: To evaluate the safety and efficacy of **Chiauranib** combined with weekly paclitaxel.
- Patient Population: Similar to Protocol 2.

- Materials:
 - **Chiauranib** 50 mg capsules.
 - Paclitaxel for intravenous infusion (6 mg/mL).
 - Standard premedication for paclitaxel (e.g., dexamethasone, an H2 antagonist, chlorphenamine).[15]
- Treatment Regimen:
 - A single treatment cycle is defined as 21 days.
 - **Chiauranib**: Administer 50 mg orally once daily, continuously throughout the cycle.
 - Paclitaxel: Administer 60 mg/m² as an intravenous infusion on Days 1, 8, and 15 of each 21-day cycle. Paclitaxel must be administered using a non-PVC administration set with an in-line filter.[15]
 - Continue combined treatment for a maximum of 6 cycles, or until disease progression or unacceptable toxicity.
- Maintenance Phase: As described in Protocol 2.
- Monitoring and Assessment: As described in Protocol 2.

Protocol 4: In Vitro Western Blot Analysis of Pathway Inhibition

This protocol outlines a general method for assessing the impact of **Chiauranib** on target signaling pathways in cancer cell lines.

- Objective: To determine if **Chiauranib**, alone or in combination with a chemotherapy agent, inhibits the phosphorylation of key signaling proteins such as VEGFR2, ERK, STAT3, and Histone H3 (a downstream target of Aurora B).[1][8]
- Materials:

- Relevant cancer cell lines (e.g., SW48 colorectal, DOHH2 lymphoma).[\[8\]](#)[\[16\]](#)
- Cell culture medium, fetal bovine serum (FBS), and antibiotics.
- **Chiauranib**, dissolved in DMSO.
- Chemotherapy agent of interest (e.g., paclitaxel), dissolved in an appropriate solvent.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer apparatus, and PVDF membranes.
- Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-Histone H3, anti-GAPDH/ β -actin).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Procedure:
 - Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with varying concentrations of **Chiauranib**, the chemotherapy agent, or the combination for a specified time (e.g., 24 or 48 hours).[\[8\]](#)[\[16\]](#)
 - Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
 - Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
 - SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
 - Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with the desired primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare the results across different treatment groups.

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